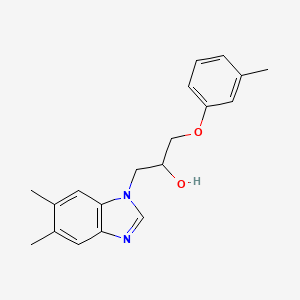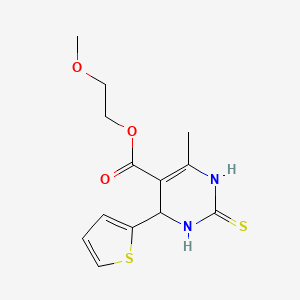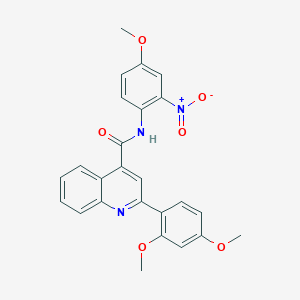
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol has been studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In cardiovascular disease, it has been studied for its potential to reduce inflammation and oxidative stress. In neurodegenerative disorders, it has been found to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action for 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol involves its ability to modulate various signaling pathways in cells. It has been found to inhibit the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. It also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
Studies have shown that 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It also has neuroprotective effects and has been found to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol in lab experiments is its ability to modulate various signaling pathways, making it a useful tool for studying these pathways. However, one limitation is its potential toxicity, which needs to be carefully monitored in experiments.
Direcciones Futuras
There are several future directions for research on 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol. One direction is to study its potential applications in other diseases such as diabetes and obesity. Another direction is to investigate its potential as a therapeutic agent in combination with other drugs. Additionally, further studies are needed to determine its safety and toxicity in humans.
In conclusion, 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its ability to modulate signaling pathways and its biochemical and physiological effects make it a useful tool for studying these pathways. However, its potential toxicity needs to be carefully monitored in experiments. There are several future directions for research on this compound, including its potential applications in other diseases and its safety and toxicity in humans.
Métodos De Síntesis
The synthesis method for 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol involves the reaction of 5,6-dimethyl-1H-benzimidazole with 3-methylphenol in the presence of a base such as sodium hydride. The resulting product is then reacted with isopropanol to obtain the final compound.
Propiedades
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-5-4-6-17(7-13)23-11-16(22)10-21-12-20-18-8-14(2)15(3)9-19(18)21/h4-9,12,16,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZQEDSRSLCATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C=NC3=C2C=C(C(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)
![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)
![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)

![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)
